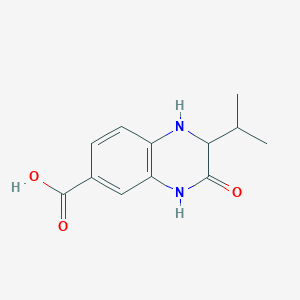

2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

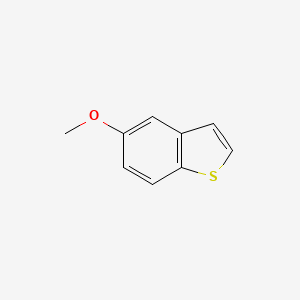

2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a chemical compound with the molecular formula C12H14N2O31. It has a molecular weight of 234.25 g/mol1. This product is intended for research use only and is not intended for human or veterinary use1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid from the web search results.Molecular Structure Analysis

The InChI code for 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is 1S/C12H14N2O31. This code provides a specific representation of the molecular structure of the compound.

Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid from the web search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid include a molecular weight of 234.25 g/mol1. Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the search results.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

The compound has been explored in the context of synthetic chemistry, particularly in reactions involving ring opening and functionalization of cyclic amines. For example, studies have demonstrated its use in ring-opening reactions of quinoline substituted epoxides, showcasing its potential in creating diverse chemical structures with opposite regioselectivities under different reaction conditions (Boa et al., 2003). Another investigation detailed the mechanistic study of reversible solid-state melt isomerization between 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives, highlighting its thermal rearrangement capabilities (Martínez-Gudiño et al., 2019).

Material Science Applications

In material science, the compound has been utilized to synthesize and study the photophysical properties of coordination polymers. These materials are of interest for their potential in light-emitting devices, sensors, and other applications. A study demonstrated the synthesis of complexes based on 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, revealing their structure and luminescence properties, which are critical for developing advanced functional materials (Yuan et al., 2017).

Organic Chemistry and Catalysis

Research has also explored its applications in organic chemistry and catalysis, particularly in C-H functionalization and redox-annulations with α,β-unsaturated carbonyl compounds. These studies focus on the compound's utility in creating complex organic molecules through innovative synthetic routes, expanding the toolkit available for organic synthesis (Kang et al., 2015).

Antimicrobial and Antifungal Applications

While your requirements exclude information related to drug use, dosage, and side effects, it's worth noting that derivatives of related compounds have been studied for their antimicrobial, antifungal, and antiviral potential. This indicates a broader interest in the quinoxaline carboxylic acid family for potential therapeutic applications (Chaudhary et al., 2016).

Safety And Hazards

Specific safety and hazard information for 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid was not found in the search results. As with all chemicals, it should be handled with care, following appropriate safety protocols.

Zukünftige Richtungen

The future directions for the use and study of 2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid are not specified in the search results. However, given its designation for research use1, it may have potential applications in various scientific studies.

Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or chemical databases.

Eigenschaften

IUPAC Name |

3-oxo-2-propan-2-yl-2,4-dihydro-1H-quinoxaline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-6(2)10-11(15)14-9-5-7(12(16)17)3-4-8(9)13-10/h3-6,10,13H,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVVKYUSJLGLKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC2=C(N1)C=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B1307712.png)

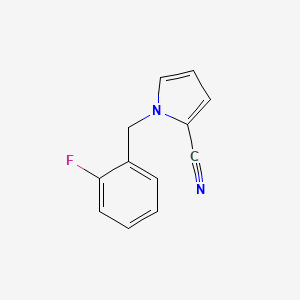

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B1307731.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)

![2-Amino-3-[(3-phenoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1307754.png)

![4-Nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1307759.png)